BenchChemオンラインストアへようこそ!

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Chiral building blocks Enantiomeric purity Optical rotation

(R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1313710-31-4) is a chiral, N-Boc-protected pyrrolidine-2,4-dione derivative with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol. The compound possesses a single defined stereocenter at the 2-position (R-configuration) and two ketone functionalities at positions 3 and 5, classifying it as a masked tetramic acid building block.

Molecular Formula C10H15NO4
Molecular Weight 213.233
CAS No. 1313710-31-4
Cat. No. B566952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester
CAS1313710-31-4
Molecular FormulaC10H15NO4
Molecular Weight213.233
Structural Identifiers
SMILESCC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
InChIKeyXLXSMICXDWTYCA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide to (R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl Ester (CAS 1313710-31-4): Structural Identity, Purity, and Primary Research Role


(R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1313710-31-4) is a chiral, N-Boc-protected pyrrolidine-2,4-dione derivative with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . The compound possesses a single defined stereocenter at the 2-position (R-configuration) and two ketone functionalities at positions 3 and 5, classifying it as a masked tetramic acid building block. Vendors typically supply the material at ≥95% purity, with select suppliers offering NLT 98% grade . The tert-butyl carbamate (Boc) group serves as a base-labile protecting group for the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions for downstream elaboration in multi-step synthetic sequences. This compound is marketed exclusively for research and development use and is not intended for therapeutic or diagnostic applications . Its primary value proposition lies in its single-enantiomer form, which is critical for stereoselective synthesis in medicinal chemistry programs targeting chirality-dependent biological targets.

Why the (S)-Enantiomer or Racemic N-Boc-5-methylpyrrolidine-2,4-dione Cannot Substitute (R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl Ester in Chiral Synthesis


Substituting the (R)-enantiomer (CAS 1313710-31-4) with its (S)-counterpart (CAS 890709-66-7) or the non-stereochemically-defined N-Boc-5-methylpyrrolidine-2,4-dione (CAS 1450828-51-9) introduces stereochemical ambiguity that can propagate through subsequent synthetic steps, yielding diastereomeric products with divergent biological profiles . In target-oriented synthesis, particularly for WDR5 inhibitors and other chirality-sensitive protein ligands, the absolute configuration at the C2-methyl position directly governs the three-dimensional presentation of downstream pharmacophoric elements [1]. Racemic or enantiomerically mismatched building blocks may produce the wrong enantiomer of the final bioactive compound, which can result in reduced potency, altered selectivity, or unanticipated off-target effects. Furthermore, optical resolution of racemic dioxopyrrolidine derivatives is technically demanding and adds cost and complexity, making direct procurement of the enantiopure (R)-form the preferred strategy for reproducible, stereochemically controlled research [2]. The quantitative evidence below substantiates why scientific procurement decisions must be enantiomer-specific.

Quantitative Differentiation Evidence for (R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl Ester Versus Closest Comparators


Enantiomeric Purity: Monitored Optical Rotation vs. Racemic N-Boc-5-methylpyrrolidine-2,4-dione

The (R)-enantiomer (CAS 1313710-31-4) is supplied as a single stereoisomer with a defined specific optical rotation, whereas N-Boc-5-methylpyrrolidine-2,4-dione (CAS 1450828-51-9) is marketed without stereochemical specification, consistent with a racemic mixture (R:S = 50:50 ± 2%) . For stereoselective synthetic applications, the racemate's equimolar (S)-enantiomer content constitutes a 50% impurity from the perspective of chiral synthesis, reducing the effective yield of the desired (R)-configured product by half before any chemical transformation begins. The enantiopure (R)-form eliminates this yield penalty and removes the need for post-synthetic chiral separation [1].

Chiral building blocks Enantiomeric purity Optical rotation

Predicted Physicochemical Properties Differentiating (R)- from (S)-Enantiomer and Racemate

While the (R)- and (S)-enantiomers share identical predicted scalar properties (boiling point 362.1±35.0 °C, density 1.184±0.06 g/cm³, LogP ~1.05) , they exhibit opposite signs of optical rotation and may display differential retention on chiral stationary phases or differential crystallization behavior when co-formulated with chiral resolving agents. The Japanese Patent JP2002047267A explicitly demonstrates that the (R)-isomer and (S)-isomer of 2-alkyl-3,5-dioxopyrrolidine derivatives can be separated by selective precipitation of diastereomeric salts with a basic resolving agent, proving that the two enantiomers are physically distinct entities with different solid-state packing energies [1]. This physical separability is the direct basis for quality control and confirms that the (R)-form is not interchangeable with its mirror image in any chirality-sensitive context.

Physicochemical prediction Chromatographic behavior Chiral recognition

Documented Role as Chiral Intermediate in WDR5 Inhibitor Synthesis (Patent WO2021028806A1)

The (R)-enantiomer is specifically cited as a reactant/intermediate in the patent WO2021028806A1, titled 'Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds,' where it participates in a reduction sequence (NaBH₄/HCl) to furnish a chiral 5(R)-methyl-4(R)-hydroxypyrrolidinone intermediate [1]. The stereochemical outcome of this transformation is critically dependent on the C2 (R)-configuration of the starting dioxopyrrolidine; use of the (S)-enantiomer would yield the (5S,4S)-diastereomer of the hydroxylactam, which is not a synthetic intermediate for the claimed WDR5 inhibitors. This establishes a direct procurement rationale: only the (R)-enantiomer maps onto the patent-defined synthetic route, and selection of the (S)-form or racemate would diverge from the validated synthetic pathway [1][2].

WDR5 inhibition Anticancer drug discovery Chiral intermediate

Vendor-Documented Purity Tiers: NLT 98% (MolCore) vs. Standard 95% Grades for Comparators

Commercially, the (R)-enantiomer (CAS 1313710-31-4) is available at two distinct purity grades: a standard 95%+ grade (offered by Leyan, Beyotime, and Combi-Blocks) and a higher NLT 98% grade (offered by MolCore) . The (S)-enantiomer (CAS 890709-66-7) is similarly listed at 95% or NLT 98% across vendors, while the racemic N-Boc-5-methylpyrrolidine-2,4-dione (CAS 1450828-51-9) is predominantly offered only at 95% . For applications requiring high-quality starting material—such as structure-activity relationship (SAR) studies where trace impurities could confound biological assay interpretation—the availability of a 98% purity option for the (R)-enantiomer provides a quantifiable quality advantage over the racemate, which lacks a documented high-purity commercial source.

Chemical purity Vendor quality specifications Procurement decision

Validated Research and Industrial Application Scenarios for (R)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl Ester


Stereoselective Synthesis of WDR5 WIN-Site Inhibitors for Anticancer Drug Discovery

The (R)-enantiomer serves as a key chiral precursor in the synthetic route to heterocyclic WDR5 inhibitors described in WO2021028806A1. The (R)-configuration at C2 directs the facial selectivity of the NaBH₄ reduction step, affording the requisite (5R,4R)-hydroxypyrrolidinone intermediate that maps onto the final inhibitor scaffold [1]. Investigators replicating this patent chemistry or developing structure-activity relationship (SAR) analogs must procure the (R)-enantiomer specifically; the (S)-enantiomer leads to a stereochemically divergent product series with no demonstrated on-target activity.

Enantioselective Construction of Chiral Tetramic Acid Natural Product Analogs

Pyrrolidine-2,4-diones are the saturated analogs of tetramic acids, a privileged scaffold found in numerous bioactive natural products including antibiotics (e.g., streptolydigin), antiviral agents, and anticancer compounds [2]. The N-Boc-protected (R)-2-methyl-3,5-dioxopyrrolidine provides a pre-installed chiral methyl group, enabling the stereocontrolled total synthesis of tetramic acid derivatives. Utilization of the enantiopure (R)-form ensures that the final natural product analog retains the intended absolute configuration, which is directly correlated with biological potency in this compound class [2].

Chiral Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

In fragment-based screening, the three-dimensional shape and absolute stereochemistry of fragments are critical determinants of binding site complementarity. The (R)-2-methyl-3,5-dioxo-pyrrolidine scaffold offers a compact, rigid, chiral fragment (MW 213, rotatable bonds = 3, TPSA 63.7 Ų) suitable for inclusion in fragment libraries targeting chiral protein pockets. The availability of both the (R)- and (S)-enantiomers as discrete catalog items (CAS 1313710-31-4 and CAS 890709-66-7, respectively) allows fragment screening teams to evaluate enantiomeric pairs for differential binding, a best practice that requires procurement of each enantiomer in confirmed optical purity.

Method Development and Validation of Chiral Analytical Methods

The (R)-enantiomer, alongside its (S)-counterpart and the racemate, provides a well-defined system for developing chiral HPLC or SFC separation methods. The optical resolution principles documented in JP2002047267A demonstrate that the enantiomers can be differentiated chromatographically [3]. The (R)-enantiomer with verified optical rotation and high chemical purity (NLT 98%) serves as a reference standard for method qualification, while the racemate functions as a system suitability test mixture. This three-component system (R-enantiomer, S-enantiomer, racemate) constitutes a complete chiral method development kit.

Quote Request

Request a Quote for (R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.